molecular formula C11H12FN3O B4057121 3-(3-aminopropyl)-7-fluoroquinazolin-4(3H)-one

3-(3-aminopropyl)-7-fluoroquinazolin-4(3H)-one

Cat. No.: B4057121
M. Wt: 221.23 g/mol
InChI Key: DDINGHIOWHDUAS-UHFFFAOYSA-N
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Description

3-(3-aminopropyl)-7-fluoroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C11H12FN3O and its molecular weight is 221.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.09644018 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated the potential of quinazoline derivatives in combating various bacterial and fungal infections. Kuramoto et al. (2003) synthesized a series of quinolones with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibiotics against specific strains such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The study highlighted the importance of specific substituents in achieving potent antibacterial activity (Kuramoto et al., 2003). Similarly, Kumar et al. (2010) synthesized a new series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones with significant antiviral activity against a broad spectrum of viruses, indicating their potential in antiviral therapy (Kumar et al., 2010).

Organocatalysis and Chemical Synthesis

The utility of aminoquinazolines as organocatalysts has been explored, with Thakur et al. (2018) reporting the use of 2-aminoquinazolin-4(3H)-one for the activation of aldehydes in the synthesis of tertiary amines. This method broadened the scope for aromatic and aliphatic amines, demonstrating the compound's versatility as a catalyst (Thakur et al., 2018).

Anticancer Research

Quinazoline derivatives have shown promise in anticancer research, with Mphahlele et al. (2018) synthesizing indole-aminoquinazolines that exhibited cytotoxicity against various cancer cell lines. The study highlighted the potential of combining quinazoline and indole moieties for developing effective anticancer agents (Mphahlele et al., 2018).

Antimalarial Applications

Rasina et al. (2016) identified 2-aminoquinazolin-4(3H)-ones as novel inhibitors of malaria digestive vacuole plasmepsins, critical for the parasite's survival. This discovery opens new avenues for antimalarial drug development, highlighting the potential of quinazoline derivatives in this area (Rasina et al., 2016).

Green Chemistry and Sustainable Synthesis

The synthesis of dihydroquinazolin-4(1H)-ones in environmentally friendly conditions has been achieved, showcasing the compound's relevance in green chemistry. Chen et al. (2007) demonstrated the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids without additional catalysts, emphasizing the method's high yields and sustainability (Chen et al., 2007).

Properties

IUPAC Name

3-(3-aminopropyl)-7-fluoroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-8-2-3-9-10(6-8)14-7-15(11(9)16)5-1-4-13/h2-3,6-7H,1,4-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDINGHIOWHDUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CN(C2=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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